(2s)-2-[(4-Methoxyphenoxy)methyl]oxirane

Catalog No.
S3716787
CAS No.
71031-04-4
M.F
C10H12O3
M. Wt
180.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2s)-2-[(4-Methoxyphenoxy)methyl]oxirane

CAS Number

71031-04-4

Product Name

(2s)-2-[(4-Methoxyphenoxy)methyl]oxirane

IUPAC Name

(2S)-2-[(4-methoxyphenoxy)methyl]oxirane

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

InChI

InChI=1S/C10H12O3/c1-11-8-2-4-9(5-3-8)12-6-10-7-13-10/h2-5,10H,6-7H2,1H3/t10-/m1/s1

InChI Key

AVWGFHZLPMLKBL-JTQLQIEISA-N

SMILES

COC1=CC=C(C=C1)OCC2CO2

Canonical SMILES

COC1=CC=C(C=C1)OCC2CO2

Isomeric SMILES

COC1=CC=C(C=C1)OC[C@H]2CO2

(2S)-2-[(4-Methoxyphenoxy)methyl]oxirane, also known as 2-[(4-Methoxyphenoxy)methyl]oxirane, is an organic compound characterized by its unique epoxide structure, which features a three-membered cyclic ether known as an oxirane ring. The molecular formula for this compound is C₁₀H₁₂O₃, and it has a molecular weight of approximately 180.2 g/mol. This compound belongs to the class of aromatic ethers and epoxides, and it is primarily synthesized for research purposes due to its reactivity in various organic transformations.

The presence of the methoxy group attached to the phenyl ring enhances the compound's solubility and influences its chemical behavior, making it a valuable building block in organic synthesis and material science .

  • Organic synthesis

    The oxirane ring (three-membered cyclic ether) in (2s)-2-[(4-Methoxyphenoxy)methyl]oxirane is a reactive functional group commonly used in organic synthesis as an epoxide. Epoxides can undergo ring-opening reactions with various nucleophiles, allowing for the formation of new carbon-carbon and carbon-oxygen bonds. This property suggests potential applications of (2s)-2-[(4-Methoxyphenoxy)methyl]oxirane as a building block in the synthesis of complex organic molecules .

  • Polymer chemistry

    The (4-Methoxyphenoxy)methyl group in the molecule introduces an aromatic ring and a methoxy functional group. Aromatic rings can participate in various polymerization reactions, while methoxy groups can influence the solubility and other properties of polymers. Therefore, (2s)-2-[(4-Methoxyphenoxy)methyl]oxirane might be investigated as a potential co-monomer in the design of novel polymers with specific functionalities .

  • Medicinal chemistry

    The biological activity of (2s)-2-[(4-Methoxyphenoxy)methyl]oxirane remains unexplored. However, the presence of an oxirane ring and an aromatic group suggests some possibilities. Epoxides can exhibit various biological activities, including antitumor, antibacterial, and antifungal properties. Additionally, aromatic rings are found in many bioactive molecules. Further research would be needed to determine if (2s)-2-[(4-Methoxyphenoxy)methyl]oxirane possesses any medicinal properties .

  • Oxidation: The epoxide ring can be opened through oxidation reactions, typically yielding diols. Common oxidizing agents include hydrogen peroxide and peracids like m-chloroperbenzoic acid.
  • Reduction: The epoxide can be reduced to form alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, resulting in various substituted products depending on the nucleophile used (e.g., amines, thiols) under acidic or basic conditions.

These reactions highlight the versatility of (2S)-2-[(4-Methoxyphenoxy)methyl]oxirane as an intermediate in organic synthesis.

While specific studies on the biological activity of (2S)-2-[(4-Methoxyphenoxy)methyl]oxirane remain limited, compounds containing epoxide groups often exhibit significant biological properties. Epoxides can demonstrate antitumor, antibacterial, and antifungal activities due to their reactivity with biological macromolecules. The aromatic ring present in this compound is also common in many bioactive molecules, suggesting potential pharmacological relevance.

Research indicates that (2S)-2-[(4-Methoxyphenoxy)methyl]oxirane may interact with protein kinase C—a key enzyme involved in cell signaling pathways related to cancer and other diseases—indicating its potential as a lead compound for therapeutic development .

The synthesis of (2S)-2-[(4-Methoxyphenoxy)methyl]oxirane can be achieved through several methods:

  • Reaction of 4-Methoxyphenol with Epichlorohydrin: This method involves treating 4-methoxyphenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate that undergoes cyclization to yield the oxirane ring.
  • Using m-Chloroperbenzoic Acid: Another approach involves reacting a suitable precursor with m-chloroperbenzoic acid under mild conditions to form the desired epoxide with high selectivity .

In industrial settings, continuous flow reactors may be employed to ensure consistent production, optimizing reaction conditions to maximize yield and purity.

Studies exploring the interactions of (2S)-2-[(4-Methoxyphenoxy)methyl]oxirane with biological systems are ongoing. Its ability to modulate protein kinase C suggests that it may influence cellular signaling pathways related to growth and differentiation. Further research is necessary to elucidate these interactions comprehensively and assess their implications for therapeutic applications .

Several compounds share structural similarities with (2S)-2-[(4-Methoxyphenoxy)methyl]oxirane. Below is a comparison highlighting their uniqueness:

Compound NameCAS NumberKey Features
2-[(3-Methoxyphenoxy)methyl]oxirane2210-75-5Similar epoxide structure but differs in methoxy position on the phenyl ring.
2-[(4-Chlorophenoxy)methyl]oxirane2212-05-7Contains a chlorine substituent instead of methoxy; may exhibit different biological activities.
2-[(2-Methoxyphenoxy)methyl]oxirane2210-74-4Similar structure but has methoxy positioned differently; potential variations in reactivity and biological effects.

The unique combination of an epoxide and a para-substituted methoxyphenyl group in (2S)-2-[(4-Methoxyphenoxy)methyl]oxirane distinguishes it from these similar compounds, potentially influencing its reactivity and biological activity .

XLogP3

1.6

Hydrogen Bond Acceptor Count

3

Exact Mass

180.078644241 g/mol

Monoisotopic Mass

180.078644241 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-20-2023

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